(3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid
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Overview
Description
(3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid is a chiral compound with two ethoxycarbonyl groups attached to a hexanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid typically involves the esterification of hexanedioic acid derivatives with ethanol under acidic conditions. The reaction can be catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction conditions, leading to a more sustainable and scalable production process .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.
Industry: Used in the production of polymers and other materials with specific stereochemical properties.
Mechanism of Action
The mechanism by which (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid exerts its effects depends on its interaction with molecular targets. The compound’s chiral centers allow it to interact selectively with enzymes and receptors, influencing biochemical pathways. These interactions can lead to changes in enzyme activity or receptor binding, ultimately affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4S)-4-Hydroxyisoleucine: A chiral amino acid with similar stereochemistry.
(1S,3R,4S)-3,4-Dihydroxycyclohexane-1-carboxylate: Another compound with multiple chiral centers and similar functional groups.
Uniqueness
(3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness makes it valuable in the synthesis of complex chiral molecules and in studies involving stereochemical interactions.
Properties
IUPAC Name |
(3R,4S)-3,4-bis(ethoxycarbonyl)hexanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O8/c1-3-19-11(17)7(5-9(13)14)8(6-10(15)16)12(18)20-4-2/h7-8H,3-6H2,1-2H3,(H,13,14)(H,15,16)/t7-,8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQRYMIICZMAKY-OCAPTIKFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)O)C(CC(=O)O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC(=O)O)[C@H](CC(=O)O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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